molecular formula C15H19NO4 B13172154 2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid

2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid

Cat. No.: B13172154
M. Wt: 277.31 g/mol
InChI Key: KAMXKPXWGMACMA-UHFFFAOYSA-N
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Description

2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid is an organic compound characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a methylcyclopentane carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions or through the use of carboxylation reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound may also interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid: Similar structure with a hydroxy group instead of a methyl group.

    2-([(Benzyloxy)carbonyl]amino)ethylboronic acid: Contains a boronic acid group, offering different reactivity and applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(13(17)18)9-5-8-12(15)16-14(19)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,16,19)(H,17,18)

InChI Key

KAMXKPXWGMACMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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